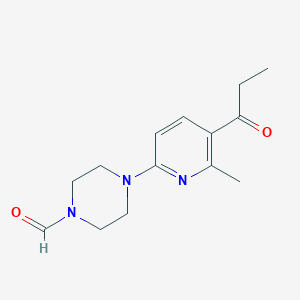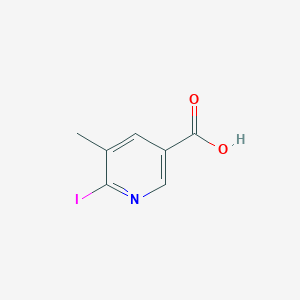![molecular formula C13H14N2O6S B11791150 1-((2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)sulfonyl)piperidine-2-carboxylic acid](/img/structure/B11791150.png)
1-((2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)sulfonyl)piperidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)sulfonyl)piperidine-2-carboxylic acid is a complex organic compound that features a unique combination of functional groups, including an oxazolone ring, a sulfonyl group, and a piperidine carboxylic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)sulfonyl)piperidine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the oxazolone ring: This can be achieved by cyclization of an appropriate precursor, such as an amino acid derivative, under acidic or basic conditions.
Introduction of the sulfonyl group: This step involves the sulfonylation of the oxazolone ring using reagents like sulfonyl chlorides in the presence of a base.
Attachment of the piperidine ring: The final step involves the coupling of the sulfonylated oxazolone with a piperidine derivative, often using coupling agents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-((2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)sulfonyl)piperidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-((2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)sulfonyl)piperidine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors involved in disease pathways.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Material Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties, such as polymers or catalysts.
Mécanisme D'action
The mechanism of action of 1-((2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)sulfonyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolone ring and sulfonyl group can form strong interactions with active sites, leading to inhibition or activation of the target. The piperidine ring may enhance the compound’s binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Oxo-2,3-dihydrobenzo[d]oxazol-6-ylboronic acid: Shares the oxazolone ring but differs in the presence of a boronic acid group instead of the sulfonyl and piperidine carboxylic acid groups.
Benzo[d]thiazole-2-thiol derivatives: Similar in having a heterocyclic ring but with a thiazole ring instead of an oxazolone ring.
Uniqueness
1-((2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)sulfonyl)piperidine-2-carboxylic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C13H14N2O6S |
|---|---|
Poids moléculaire |
326.33 g/mol |
Nom IUPAC |
1-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonyl]piperidine-2-carboxylic acid |
InChI |
InChI=1S/C13H14N2O6S/c16-12(17)10-3-1-2-6-15(10)22(19,20)8-4-5-9-11(7-8)21-13(18)14-9/h4-5,7,10H,1-3,6H2,(H,14,18)(H,16,17) |
Clé InChI |
CKGRPXFUISYHOJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C(C1)C(=O)O)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


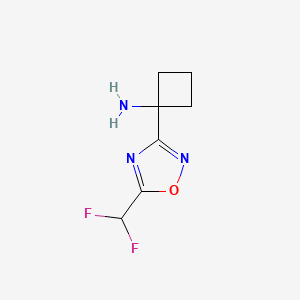
![Methyl 5-(trifluoromethyl)thiazolo[5,4-b]pyridine-2-carboxylate](/img/structure/B11791074.png)
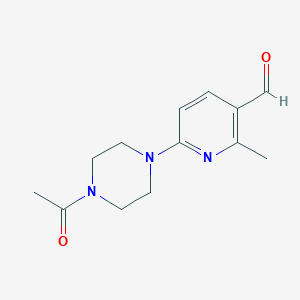
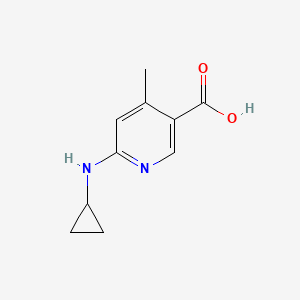
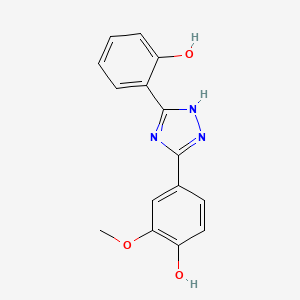



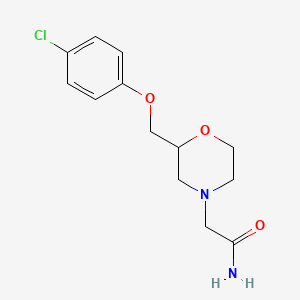


![3-Methyl-2-morpholino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11791135.png)
